N-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Antifungal SAR Succinate dehydrogenase inhibition Oxathiin carboxanilide

Research programs investigating oxathiine SAR or NNRTI pharmacophores often struggle to source the 2-carboxamide regioisomer-most commercial libraries contain only 3-carboxamide variants. This compound fills that gap. · Definitive regioisomer: carboxamide at oxathiine 2-position enables direct pharmacophore comparison against UC-series 3-carboxamide NNRTIs. · SAR-matched negative control: 3-Cl/4-MeO dual substitution attenuates SDHI activity (per Snel 1970; Hardison 1971), ideal for mechanism-of-action validation. · Diversifiable scaffold: Cl serves as cross-coupling handle; Pd₂(dba)₃/XPhos route achieves 65-78% core yield for parallel analog generation. Supplied exclusively for R&D. Request custom synthesis quotation; typical lead time 3-5 weeks.

Molecular Formula C18H16ClNO3S
Molecular Weight 361.8 g/mol
Cat. No. B12188840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC18H16ClNO3S
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)Cl
InChIInChI=1S/C18H16ClNO3S/c1-22-15-8-7-13(11-14(15)19)20-18(21)16-17(24-10-9-23-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21)
InChIKeyRWGYVSJWFLTWFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-oxathiine-2-carboxamide: Identity & Class


N-(3-Chloro-4-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (C₁₈H₁₆ClNO₃S, MW 361.8 g/mol) is a synthetic heterocyclic carboxamide belonging to the 1,4-oxathiine family . It features a 5,6-dihydro-1,4-oxathiine core bearing a phenyl substituent at position 3 and an N-(3-chloro-4-methoxyphenyl) carboxamide at position 2, distinguishing it structurally from the commercial agricultural fungicide carboxin (2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) [1]. The oxathiine scaffold is historically associated with succinate dehydrogenase inhibition in fungi and non-nucleoside reverse transcriptase inhibition in HIV-1 [2][3]. No bioactivity data for this specific compound appear in ChEMBL or primary literature at the time of this analysis [4], placing it as a structurally defined but pharmacologically uncharacterized member of the class.

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-oxathiine-2-carboxamide: Interchange Risks


Within the 1,4-oxathiine carboxamide series, even single-point substitutions on the anilide ring produce large-magnitude effects on biological potency and target selectivity. The foundational SAR study by Snel et al. (1970) established that electron-withdrawing groups (including –Cl and –NO₂) substituted on the aniline ring "markedly reduce fungitoxicity" relative to the unsubstituted parent carboxin [1]. Hardison (1971) quantified that non‑oxidized analogs bearing either 3ʹ-chloro (F861) or 4ʹ-methoxy (F934) substitutions exhibit "serious reduction or loss of activity" against stripe rust, stripe smut, and flag smut in Poa pratensis compared to carboxin and oxycarboxin [2]. Conversely, the 4-fluoro analog of the same 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold has been reported to target human carbonic anhydrase isoforms, activity entirely absent in carboxin . These divergent outcomes—antifungal attenuation vs. gain of a distinct mammalian target—underscore that compounds within this class are not functionally interchangeable. Selection of the 3-chloro-4-methoxy variant is therefore warranted only when the dual-halogen/methoxy substitution pattern is explicitly required by the experimental hypothesis, whether to probe SAR vectors, to exploit the Cl atom as a synthetic handle, or to evaluate a unique target-interaction surface not accessible with mono-substituted or unsubstituted comparators.

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-oxathiine-2-carboxamide: Evidence vs. Analogs


Antifungal Potency vs. Carboxin

Class-level SAR data from the foundational oxathiin literature indicate that electron‑withdrawing chloro and electron‑donating methoxy substituents on the anilide ring each independently suppress antifungal activity relative to unsubstituted carboxin. Snel et al. (1970) reported that, across 13 oxathiin and thiazole derivatives tested against a panel of Basidiomycetes, electron‑withdrawing groups such as –Cl and –NO₂ on the aniline ring 'markedly reduce fungitoxicity' compared with the parent carboxin (ED₅₀ values for carboxin against Rhizoctonia solani: 0.5 µg/mL; against Ustilago maydis: 0.2 µg/mL) [1]. Hardison (1971) explicitly demonstrated that the non‑oxidized 3ʹ-chloro analog F861 and the 4ʹ-methoxy analog F934 both suffered 'serious reduction or loss of activity' against Puccinia striiformis, Ustilago striiformis, and Urocystis agropyri in Poa pratensis, whereas the unsubstituted dioxide (oxycarboxin) rated 'excellent on rust and good on stripe smut' [2]. The target compound bears both 3-Cl and 4-OCH₃ substituents simultaneously on the phenyl ring attached to the carboxamide nitrogen; its non‑oxidized sulfur further predicts antifungal activity lower than that of oxycarboxin and likely below carboxin. No direct ED₅₀ or EC₅₀ data for this specific compound were identified in the literature as of 2026 [3].

Antifungal SAR Succinate dehydrogenase inhibition Oxathiin carboxanilide Phytopathology

Physicochemical Profile vs. Carboxin

The target compound exhibits a calculated partition coefficient (logP) of 4.126 and a molecular weight of 361.8 g/mol (formula C₁₈H₁₆ClNO₃S), as annotated in the ZINC15 database [1]. This represents a substantial increase in lipophilicity relative to the commercial fungicide carboxin (C₁₂H₁₃NO₂S, MW 235.3 g/mol, calculated logP ≈ 1.8–2.1) and its dioxide analog oxycarboxin (C₁₂H₁₃NO₄S, MW 267.3 g/mol, calculated logP ≈ 1.2–1.5) [2]. The addition of a phenyl ring at oxathiine position 3 and the 3-chloro-4-methoxyphenyl carboxamide appendage increases the number of aromatic heavy atoms, raising logP by approximately 2–3 log units. This shift crosses the typical threshold for passive membrane permeability optimization (logP 1–3), potentially enhancing blood-brain barrier penetration but also increasing promiscuous binding risk and reducing aqueous solubility. The compound contains one hydrogen-bond donor (amide N–H) and four hydrogen-bond acceptors (carbonyl O, oxathiine ring O, methoxy O, and Cl), yielding a HBD/HBA profile distinct from carboxin (1 HBD, 3 HBA) and oxycarboxin (1 HBD, 5 HBA).

Drug-likeness Lipophilicity Permeability Physicochemical profiling

HIV-1 NNRTI Regioisomer Potential

Oxathiin carboxanilide (OC) derivatives, particularly UC84, UC10, UC040, UC82, and UC781, constitute a well-characterized class of non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) with EC₅₀ values in the low nanomolar range [1][2]. The prototypical OC scaffold positions the carboxamide at the oxathiine 3-position (e.g., UC84: 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide). The target compound differs in two critical respects: (i) the carboxamide is located at the oxathiine 2-position rather than the 3-position, and (ii) a 3-phenyl substituent occupies the oxathiine 3-position. In the Buckheit et al. (1995) SAR study of 27 OC analogs, carboxamide position was invariant (all 3-carboxamides); the 2-carboxamide regioisomer has not, to our knowledge, been tested in the HIV-1 NNRTI panel [1]. The Bader et al. (1991) PNAS paper establishing the OC class as NNRTIs used exclusively 3-carboxamide-substituted oxathiines [3]. Consequently, the antiviral activity of the 2-carboxamide-3-phenyl regioisomer series (including the target compound) remains experimentally uncharacterized. The dual aromatic substitution (3-phenyl on the oxathiine core plus N-(3-chloro-4-methoxyphenyl) on the carboxamide) creates a steric and electronic environment substantially distinct from the UC series, representing an unexplored NNRTI pharmacophore vector.

HIV-1 NNRTI Oxathiin carboxanilide Reverse transcriptase Antiviral

Carbonic Anhydrase Inhibition Potential

The N-aryl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide scaffold has been reported to exhibit carbonic anhydrase (CA) inhibitory activity, with potency described as 'highly substituent-dependent' . The 4-fluoro analog (N-(4-fluorophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide) is explicitly marketed with reference to 'moderate hCA I/II inhibition' arising from the oxathiine core . The target compound replaces the 4-fluoro substituent with 3-chloro-4-methoxy, a substitution that simultaneously increases steric bulk at the ortho position relative to the amide linkage and alters the electronic character of the phenyl ring (σₚ for –OCH₃ = −0.27; σₘ for –Cl = +0.37). The net Hammett effect is a push-pull electronic configuration not present in the mono-substituted 4-fluoro or 4-bromo analogs. No direct CA inhibition data (Kᵢ or IC₅₀) for the target compound were identified; however, the scaffold is structurally distinct from classical sulfonamide CA inhibitors, suggesting a potential non-classical binding mode.

Carbonic anhydrase inhibition hCA isoforms Sulfur heterocycle Medicinal chemistry

Synthetic Diversification Handle

The 3-chloro substituent on the N-aryl ring provides a chemically orthogonal reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), enabling post-synthetic diversification that is not accessible with the 4-fluoro, 4-bromo, or unsubstituted comparators . The Pd-catalyzed cross-coupling methodology for constructing the 3-phenyl-5,6-dihydro-1,4-oxathiine core has been demonstrated with yields of 65–78% using Pd₂(dba)₃/XPhos catalyst system in THF at 40 °C . The presence of the methoxy group at the 4-position further electronically activates the ring toward electrophilic substitution at the positions ortho to the methoxy group, opening additional derivatization routes. By contrast, the 4-fluoro and 4-bromo analogs permit only para-substitution chemistry; the 3-chloro-4-methoxy pattern enables both the chloro handle (cross-coupling) and the methoxy-directing effect (electrophilic functionalization), maximizing the number of diversification vectors per molecule.

Synthetic chemistry Cross-coupling Halogen handle Derivatization

N-(3-Chloro-4-methoxyphenyl)-3-phenyl-oxathiine-2-carboxamide: Applications


NNRTI Regioisomer Screening

All characterized UC-series NNRTIs bear the carboxamide at the oxathiine 3-position [1][2]. The target compound is a 2-carboxamide-3-phenyl regioisomer not represented in existing anti-HIV oxathiine libraries. Inclusion of this compound in an NNRTI screening panel would directly test whether the pharmacophore tolerates carboxamide positional isomerism, potentially opening a new sub-series with differential resistance profiles against the Y181C and K103N RT mutations that compromise UC-class compounds [2].

Parallel Library Synthesis Intermediate

The 3-chloro substituent serves as a Suzuki/Buchwald-Hartwig coupling handle, while the 4-methoxy group activates the ring toward electrophilic substitution. As demonstrated in the Pd₂(dba)₃/XPhos synthetic route for the oxathiine core (65–78% yield at 40 °C) , this compound can be prepared in sufficient quantity for use as a diversification hub. A single batch of the target compound can be elaborated into a small array of analogs varying at both the chloro position (via cross-coupling to install aryl, heteroaryl, or amine substituents) and, following deprotection/activation, at positions ortho to the methoxy group.

Negative Control for SDHI Assays

SAR evidence from Snel et al. (1970) and Hardison (1971) predicts that the dual 3-chloro-4-methoxy substitution on the anilide ring will attenuate or abolish succinate dehydrogenase inhibitory (SDHI) fungicidal activity [3][4]. This makes the compound a structurally matched negative control for experiments designed to confirm SDHI-dependent antifungal mechanisms. When used alongside carboxin (SDHI-active) in fungal metabolic assays (e.g., succinate-dependent oxygen consumption, Complex II enzymatic activity), differential results can be attributed specifically to the anilide substitution pattern rather than to scaffold-related off-target effects.

logP-Dependent Membrane Partitioning

With a calculated logP of 4.126—approximately 2–3 log units higher than carboxin and oxycarboxin [5][6]—the target compound can serve as a high-lipophilicity comparator in membrane permeability, cellular accumulation, or non-specific binding assays. Parallel experiments with carboxin (logP ~2.1) and oxycarboxin (logP ~1.5) would establish a lipophilicity gradient while maintaining the oxathiine core, enabling isolation of logP-driven effects from scaffold-specific biology.

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